3-Hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine
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Overview
Description
3-Hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that contains both pyridazine and pyridine rings. The presence of a trifluoromethyl group and a hydroxyl group makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Pyridine Ring Formation: The pyridine ring can be introduced through various cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biological Probes: It can be used as a probe to study biological processes.
Medicine
Drug Development: The compound can be a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: It may have potential therapeutic applications in treating various diseases.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other chemicals.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-6-(4-pyridinyl)pyridazine: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)-6-(4-pyridinyl)pyridazine: Lacks the hydroxyl group.
3-Hydroxy-4-(trifluoromethyl)pyridazine: Lacks the pyridinyl group.
Uniqueness
Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
Hydroxyl Group: Provides sites for hydrogen bonding, increasing solubility and reactivity.
Pyridinyl Group: Contributes to the compound’s ability to interact with biological targets.
Properties
Molecular Formula |
C10H6F3N3O |
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Molecular Weight |
241.17 g/mol |
IUPAC Name |
3-pyridin-4-yl-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(15-16-9(7)17)6-1-3-14-4-2-6/h1-5H,(H,16,17) |
InChI Key |
RNMHLKMXTSHXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=O)C(=C2)C(F)(F)F |
Origin of Product |
United States |
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